5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide and its derivatives
Compound Description: This series of compounds, derived from 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide, was investigated for its anti-proliferative activity against various cancer cell lines []. Compound 4j within this series showed promising results and was further tested, revealing high sensitivity against human pancreatic carcinoma (MIA PaCa-2) cells. Mechanistic studies indicated that 4j induces apoptosis and causes G2/M cell cycle arrest in MIA PaCa-2 cells [].
Compound Description:This compound is a glyburide analogue investigated for its pharmacokinetic properties in mice []. A novel micro-extraction and LC-MS/MS method was developed to quantify this compound in mouse plasma and whole blood, demonstrating its utility in pharmacokinetic studies [].
4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers
Compound Description:TKS159 and its isomers were synthesized and evaluated for their affinity towards 5-hydroxytryptamine 4 (5-HT4) receptors []. These compounds exhibited varying degrees of activity in a radioligand binding assay using [3H]GR113808. Additionally, their impact on gastric emptying was assessed in rats, with TKS159 showing the most potent effect [].
Compound Description:YM-09151-2 is a benzamide derivative identified as a potential neuroleptic agent [, , ]. Its structure-activity relationship was explored alongside other benzamides of N,N-disubstituted ethylenediamines and substituted aminopyrrolidines []. YM-09151-2 exhibited significantly higher potency than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting its potential as an antipsychotic drug with fewer side effects [, ]. Further studies have explored its crystal structure and pharmacological properties, revealing key structural features and its interactions with dopamine receptors [, , ].
Compound Description:YM-08050 is a benzamide derivative investigated for its potential as a neuroleptic drug []. Pharmacological and biochemical studies have demonstrated its potent central dopaminergic blocking activity []. Compared to haloperidol and chlorpromazine, YM-08050 showed greater potency in inhibiting various behaviors, including apomorphine-induced stereotyped behavior and emesis, methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open-field behavior []. It also exhibited stronger inhibitory effects on [3H]dopamine binding and dopamine-sensitive adenylate cyclase in canine caudate nucleus synaptic membranes []. These findings suggest that YM-08050 could be a potential antipsychotic drug with a reduced risk of extrapyramidal side effects compared to existing drugs like haloperidol and chlorpromazine [].
5-Chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt
Compound Description:This compound is a benzamide derivative that has been investigated for its valuable pharmacological properties, particularly in treating ischemic heart diseases [, ]. Research has focused on characterizing different crystalline forms of its sodium salt, which can influence the compound's stability, solubility, and bioavailability [, ].
N-benzyl-2-methoxy-5-propargyloxybenzoamides
Compound Description:This series of compounds represents a novel class of bleaching herbicides that target the plastoquinone biosynthesis pathway in plants []. Structure-activity relationship studies revealed that incorporating a propargyloxy group at the 5-position of the benzoyl ring and fluorine or methyl groups at the 3- or 4-position of the benzyl ring enhances herbicidal activity []. Notably, compounds 406 and 412 displayed comparable efficacy to commercial herbicides like mesotrione and diflufenican []. Mechanistic studies indicate that these compounds disrupt carotenoid biosynthesis by inhibiting plastoquinone production [].
Compound Description:JC-171 is a hydroxyl-sulfonamide analogue developed as a potential therapeutic agent for multiple sclerosis (MS) []. It functions as a selective inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key player in inflammatory responses []. JC-171 demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM []. Further investigations revealed its ability to interfere with NLRP3/ASC interaction and its efficacy in delaying disease progression and reducing severity in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS [].
N-(2-methoxy-benzyl)-acetamide (2MBA)
Compound Description:2MBA is an amide derivative investigated for its potential anticancer activity []. Its crystal structure was determined using single-crystal X-ray diffraction analysis, revealing intermolecular interactions and its potential as a PARP protein inhibitor, a significant drug target in breast cancer treatment []. Further studies employed Hirshfeld surface analysis, 2D fingerprint plots, and DFT calculations to examine its intermolecular interactions and electronic properties, confirming its potential as a lead compound for anticancer drug development [].
N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine and its metal complexes
Compound Description:N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine is an ONO type tridentate ligand used to synthesize various transition metal complexes, including Cr(III), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) []. These complexes were characterized and evaluated for their antimicrobial activities []. The Ni(II) and Co(II) complexes exhibited significant activity against S. epidermidis and C. albicans, while the ligand itself showed no activity [].
Compound Description:YM-09151-1, the hydrochloride salt of a benzamide derivative, has been recognized for its potential as a neuroleptic drug possessing antipsychotic activity []. Structural studies have been conducted on both its anhydrous and monohydrate crystalline forms []. These studies revealed that both forms exhibit disorder, resulting in the identification of four distinct conformers []. Analysis of the crystal structures revealed an intramolecular hydrogen bond between the amidic nitrogen and the methoxy oxygen in both forms []. Notably, while the overall conformation of YM-09151-1 differs from its diastereoisomer, YM-09151-2, there are no significant differences in bond distances and angles among the four identified conformers []. This finding suggests that the observed conformational flexibility might play a role in its interaction with biological targets and its pharmacological activity.
Compound Description: This compound is a benzamide derivative that exhibits an intramolecular hydrogen bond between the amide nitrogen atom and the methoxy oxygen atom, as revealed by its crystal structure determination [].
Compound Description:This series of compounds represents a class of potential gastroprokinetic agents []. Their synthesis involved exploring various substituents at the N-4 position of the morpholine ring, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups []. The most potent compounds for enhancing gastric emptying in rats had isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, or pyridylmethyl groups at the N-4 position []. Notably, compound 57b, 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide, displayed equipotency to the reference compound AS-4370 in promoting gastric emptying in both rats and mice and lacked dopamine D2 receptor antagonistic activity [].
4-Amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles
Compound Description:This series of compounds was synthesized and evaluated for its potential as gastroprokinetic agents []. Replacing the morpholine oxygen in compound 3a (4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide) with sulfur, nitrogen, or carbon atoms resulted in compounds with potent gastric emptying activity []. The research also explored the influence of the N-benzyl group's orientation and the alicyclic nitrogen's position within the heterocycle on the compounds' activity [].
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, developed to address inflammatory diseases []. This compound demonstrated efficacy in inhibiting leukotriene synthesis both in vitro and in vivo []. Structural optimization efforts focused on improving pharmacokinetic properties, safety profiles, and physical properties []. Key structural features include the incorporation of heterocycles on the indole N-benzyl substituent and replacement of the quinoline group []. AM103 exhibits an IC50 of 4.2 nM in a FLAP binding assay and an IC50 of 349 nM in the human blood LTB4 inhibition assay []. Moreover, it showed efficacy in a murine ovalbumin model of allergen-induced asthma [].
2-N-benzyl-5-phenoxy-3-isothiazolone derivatives
Compound Description:This series of compounds was synthesized and evaluated for their fungicidal activity against Phytophthora capsici, including resistant and sensitive strains []. The research focused on understanding the influence of various substituents on the 5-phenoxy ring on the compounds' antifungal activity and reactivity []. The study revealed that substituents on the 5-phenoxy ring exhibited selective fungicidal activity between sensitive and resistant strains []. Notably, the 4-fluoro substituent showed strong selectivity for the resistant strain, while the 4-nitro substituent demonstrated significant activity against the sensitive strain [].
Compound Description: SSR149415 is a selective, non-peptide vasopressin V1b receptor antagonist []. This compound displays nanomolar affinity for both animal and human V1b receptors, with significantly lower affinity for other related receptors like V1a, V2, and oxytocin receptors []. In vitro studies confirmed its antagonist activity, effectively inhibiting arginine vasopressin (AVP)-induced calcium increase in cells expressing rat or human V1b receptors []. In vivo studies in rats demonstrated SSR149415's ability to inhibit AVP-induced corticotropin release, both after exogenous AVP administration and following body water loss []. Furthermore, SSR149415 exhibited anxiolytic-like effects in a mouse model of anxiety [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.